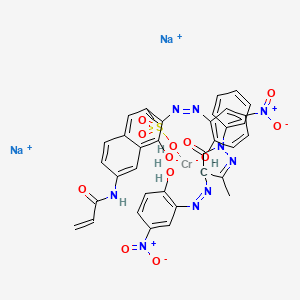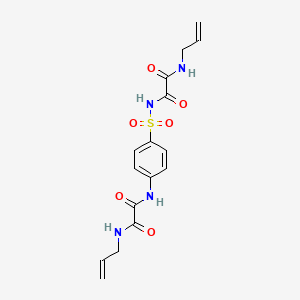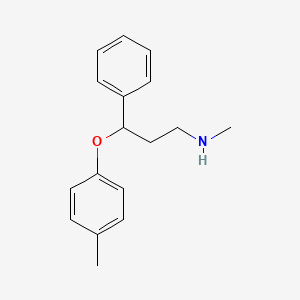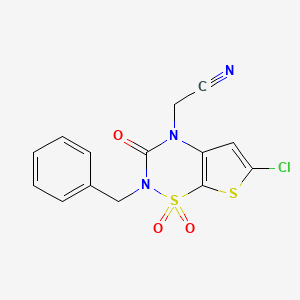
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thieno-thiadiazine core, followed by the introduction of the acetonitrile and phenylmethyl groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
作用机制
The mechanism of action of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other thieno-thiadiazine derivatives with different substituents. Examples may include:
- Thieno(3,2-e)-1,2,4-thiadiazine derivatives with different acetonitrile groups.
- Compounds with varying degrees of chlorination or oxidation.
Uniqueness
What sets 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties
属性
CAS 编号 |
214916-53-7 |
|---|---|
分子式 |
C14H10ClN3O3S2 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
2-(2-benzyl-6-chloro-1,1,3-trioxothieno[3,2-e][1,2,4]thiadiazin-4-yl)acetonitrile |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-12-8-11-13(22-12)23(20,21)18(14(19)17(11)7-6-16)9-10-4-2-1-3-5-10/h1-5,8H,7,9H2 |
InChI 键 |
ADKMDGCSIOZQIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)SC(=C3)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


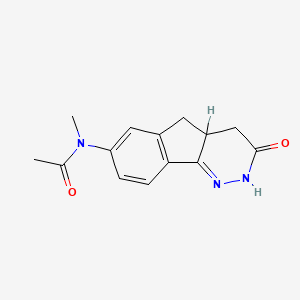
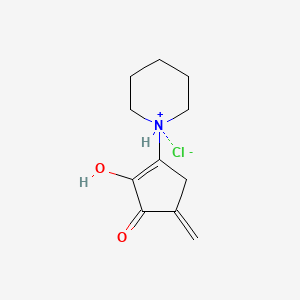
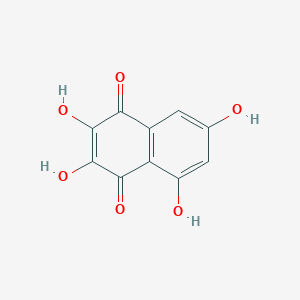

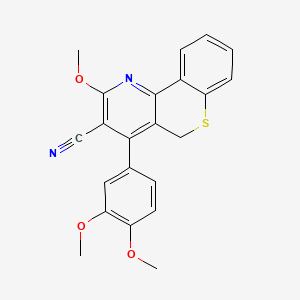
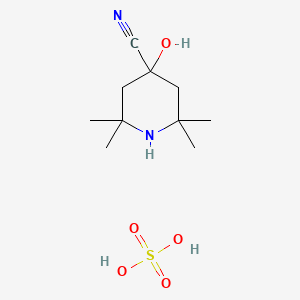

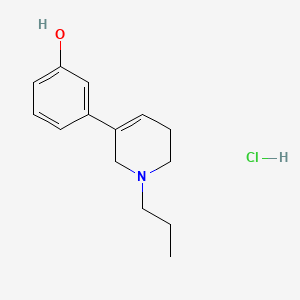


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
